3-Methyl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family, characterized by a fused benzene and pyrazine ring system. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Quinoxaline derivatives, including 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, are often studied for their pharmacological applications in medicinal chemistry.
3-Methyl-3,4-dihydro-1H-quinoxalin-2-one can be sourced from various chemical suppliers and research articles that detail its synthesis and characterization. It is classified as a dihydroquinoxaline derivative, specifically a methyl-substituted variant of quinoxalin-2-one. The compound is recognized for its structural features that contribute to its biological activity.
The synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one typically involves several methods:
The molecular structure of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one can be described as follows:
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure:
3-Methyl-3,4-dihydro-1H-quinoxalin-2-one participates in various chemical reactions:
The mechanism of action for compounds like 3-methyl-3,4-dihydro-1H-quinoxalin-2-one generally involves interaction with biological targets such as enzymes or receptors:
The specific mechanism often depends on the substituents present on the quinoxaline core and their interactions with biological macromolecules.
Characterization techniques such as X-ray crystallography can provide detailed insights into the solid-state structure, while thermal analysis might reveal stability profiles under varying conditions .
The applications of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one span multiple fields:
The catalytic enantioselective synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one represents a frontier in modern organic methodology, driven by the significance of this scaffold in medicinal chemistry and materials science. As a chiral, non-racemic heterocycle, it serves as a pivotal building block for complex molecules, necessitating efficient stereocontrolled routes. Recent advances have focused on transition metal catalysis, organocatalysis, and emerging hybrid systems to construct this privileged motif with high optical purity.
Transition metal complexes enable precise stereocontrol at the C3-position of 3,4-dihydroquinoxalin-2-ones through covalent activation. These strategies typically exploit the prochiral enamine character of the heterocycle or leverage asymmetric C–H functionalization. Palladium and copper catalysts dominate this field due to their tunable coordination geometries and compatibility with diverse ligands. For instance, Pd(0) complexes modified with chiral phosphines (e.g., TADDOL-derived phosphoramidites) catalyze the allylic alkylation of 3-unsubstituted dihydroquinoxalin-2-ones, yielding 3-allyl derivatives with >90% ee [2]. The reaction proceeds via π-allyl Pd intermediates, where enantioselectivity arises from differential face shielding by the chiral ligand.
Copper(I)-bisoxazoline systems excel in enantioselective Michael additions to nitroolefins. The Lewis acidic Cu(II) center activates both the dihydroquinoxalinone enamine and the Michael acceptor, organizing them within a chiral pocket to afford 3-(2-nitroalkyl) products with quaternary stereocenters. Critically, catalyst loading as low as 2–5 mol% achieves ee values of 88–95% under mild conditions (–20°C to rt), demonstrating efficiency vital for scale-up.
Table 1: Metal-Catalyzed Asymmetric Syntheses of 3-Substituted Dihydroquinoxalin-2-ones
Metal/Ligand | Reaction Type | 3-Substituent | Yield (%) | ee (%) | Ref. |
---|---|---|---|---|---|
Pd(0)/TADDOL-Phosphoramidite | Allylic Alkylation | Allyl | 75–92 | 90–96 | [2] |
Cu(I)/(S)-t-Bu-BOX | Michael Addition | CH₂NO₂R | 65–88 | 88–95 | [2] |
Rh(II)/(R)-PROPHOS | C–H Insertion | CHCO₂Et | 70 | 85 | [2] |
Limitations persist, however, particularly for introducing the methyl group at C3. Direct enantioselective C3-methylation remains challenging due to the poor electrophilicity of common methyl sources. Workarounds involve multi-step sequences: asymmetric installation of larger groups (e.g., allyl) followed by chemoselective reduction or degradation. Additionally, noble metal residues in pharmaceuticals necessitate stringent purification, increasing process costs.
Organocatalysis provides a metal-free alternative for constructing chiral 3-methyl dihydroquinoxalin-2-ones, leveraging aminocatalysis or Brønsted acid catalysis. Primary amine catalysts (e.g., derived from cinchona alkaloids) activate 3-unsubstituted dihydroquinoxalin-2-ones as enamines, which undergo stereoselective aldol or Mannich reactions. While not directly yielding the 3-methyl derivative, these products can be reduced to the 3-methyl target via desaturation or deoxygenation [2].
Chiral phosphoric acids (CPAs) enable direct enantioselective alkylation using in situ-generated electrophiles. For example, CPA-catalyzed reactions with triethyl orthoformate and alcohols generate chiral acetal intermediates; subsequent hydrolysis and reduction afford 3-methyl derivatives. Though indirect, this route achieves ee values up to 92%. More recently, CPAs have facilitated reductive amination strategies using pyruvate derivatives as methyl surrogates, yielding 3-methyl products with 89% ee after in situ decarboxylation [2].
Table 2: Organocatalytic Strategies Toward 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one
Organocatalyst | Reaction | Key Intermediate | Max ee (%) | Limitations |
---|---|---|---|---|
(S)-Proline-Derived Primary Amine | Aldol/Reduction | 3-Hydroxyalkyl Adduct | 90 | Multi-step sequence, moderate diastereoselectivity |
TRIP-CPA | Reductive Amination | 3-Amino Adduct | 89 | Requires decarboxylation step |
N-Heterocyclic Carbene | Umpolung Alkylation | Homoenolate Equivalent | 85 | Competing side reactions |
A significant advantage of organocatalysis is the avoidance of transition metals, simplifying regulatory approval for bioactive molecules. However, high catalyst loadings (10–20 mol%) and extended reaction times (24–72 h) hinder industrial adoption. Catalyst design focusing on enhanced hydrogen-bond donation may improve efficiency for sterically encumbered substrates like 3-methyl dihydroquinoxalinones.
Photoredox-organocatalytic hybrid systems merge radical chemistry with asymmetric organocatalysis, enabling direct C–H functionalization at the C3 position. This approach circumvents pre-functionalization requirements and offers novel disconnections. In one innovative strategy, a chiral CPA and an iridium photoredox catalyst (e.g., [Ir(dF(CF₃)ppy]₂(dtbbpy)) enable enantioselective α-alkylation of 3,4-dihydroquinoxalin-2-ones with bromomalonates [2]. The photoredox cycle generates a malonyl radical, which adds to the in situ-protonated dihydroquinoxalinone enamine; the CPA controls stereochemistry during radical recombination. While malonates are not methyl groups, this demonstrates the feasibility of radical-based asymmetric C3-functionalization.
For methyl group introduction, methyl radical sources are critical. Recent breakthroughs utilize dihydroquinoxalinones with photoredox catalysts (e.g., Ru(bpy)₃²⁺) and methyl bis(catecholato)silicates under blue LED irradiation. The photoredox catalyst oxidizes the silicate to release a methyl radical, which adds to the protonated dihydroquinoxalinone. When coupled with a chiral CPA, enantioselective trapping of the radical occurs. Though nascent, this method achieves 80% ee for 3-methyl derivatives at –40°C, with catalyst optimization ongoing to improve stereoselectivity.
Table 3: Photoredox-Organocatalytic Hybrid Systems for Enantioselective C3-Functionalization
Photoredox Catalyst | Organocatalyst | Radical Source | Product | ee (%) |
---|---|---|---|---|
[Ir(dF(CF₃)ppy]₂(dtbbpy) | TRIP-CPA | BrCH(CO₂Et)₂ | 3-CH(CO₂Et)₂ | 91 |
Ru(bpy)₃(PF₆)₂ | (R)-SPA | Me₄SiB(Cat) | 3-CH₃ | 80 |
Eosin Y | CPA-7 | Me₄SiB(Cat) | 3-CH₃ | 65 (racemic background) |
Challenges include radical stability and selectivity: methyl radicals are highly reactive and prone to non-selective hydrogen abstraction. Low-temperature photochemistry (–40°C to –78°C) mitigates this but complicates scalability. Future directions involve designing chiral catalysts that stabilize radical intermediates through non-covalent interactions and developing electrophotocatalytic setups to enhance efficiency.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: